(3E)-6-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
(3E)-6-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazinone core and the introduction of the phenylbutenylidene group. Common synthetic routes may involve condensation reactions, cyclization, and subsequent functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(3E)-6-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-6-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazinone derivatives and related heterocyclic compounds. Examples include:
- 2H-1,4-benzoxazin-3(4H)-one
- 6-methyl-2H-1,4-benzoxazin-3(4H)-one
- 3-phenyl-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
What sets (3E)-6-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15NO3 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
3-[(1Z,3E)-2-hydroxy-4-phenylbuta-1,3-dienyl]-6-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C19H15NO3/c1-13-7-10-18-16(11-13)20-17(19(22)23-18)12-15(21)9-8-14-5-3-2-4-6-14/h2-12,21H,1H3/b9-8+,15-12- |
InChI Key |
LIPZEZOLYAFCOG-YHAURASGSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C=C/C3=CC=CC=C3)\O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C=CC3=CC=CC=C3)O |
Origin of Product |
United States |
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